2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole

Structural Biology Computational Chemistry Drug Design

2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole (CAS 1551141-71-9) is a synthetic small-molecule benzimidazole derivative with a molecular formula of C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol. The compound features a 5,7-dimethyl-substituted benzimidazole core linked at the 2-position to a 2,4-dimethoxyphenyl ring, resulting in a computed XLogP3 of 3.3, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B11785448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)OC)OC)C
InChIInChI=1S/C17H18N2O2/c1-10-7-11(2)16-14(8-10)18-17(19-16)13-6-5-12(20-3)9-15(13)21-4/h5-9H,1-4H3,(H,18,19)
InChIKeyWPESLPHUYZVYAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole: Core Chemical Identity and Procurement-Relevant Characterization


2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole (CAS 1551141-71-9) is a synthetic small-molecule benzimidazole derivative with a molecular formula of C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol [1]. The compound features a 5,7-dimethyl-substituted benzimidazole core linked at the 2-position to a 2,4-dimethoxyphenyl ring, resulting in a computed XLogP3 of 3.3, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. Commercial suppliers typically offer this compound at ≥95% purity for research use .

Why 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole Cannot Be Simply Replaced by Its Closest Positional Isomers


Benzimidazole-based research compounds with different dimethoxy substitution patterns on the phenyl ring and varying methyl placements on the benzimidazole core exhibit markedly distinct conformational preferences and electronic properties. A systematic computational and spectroscopic study of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles demonstrated that the torsion angle between the benzimidazole and benzene rings varies from 9.7° to 47.8° depending on the methoxy substitution pattern, directly influencing molecular shape, π-stacking ability, and target-binding geometry [1]. Therefore, substituting the 2,4-dimethoxy isomer with its 2,3- or 3,4-dimethoxy analogs or with non-methylated benzimidazole variants can alter key molecular recognition features that govern biological activity profiles.

Quantitative Differentiation Evidence: 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole vs. Closest Analogs


Conformational Divergence: Torsional Angle Range for the 2,4-Dimethoxyphenyl Substituent

Computational geometry optimization across a series of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles reveals that the dihedral angle between the benzimidazole plane and the dimethoxyphenyl ring spans from 9.7° to 47.8°, with the 2,4-dimethoxy isomer adopting an intermediate conformation that differs from both the 2,3- and 3,4-dimethoxy counterparts [1]. This conformational difference directly affects the spatial presentation of the methoxy oxygen lone pairs, a critical determinant in hydrogen bonding and metal coordination interactions relevant to target engagement.

Structural Biology Computational Chemistry Drug Design

Lipophilicity and Hydrogen-Bonding Profile vs. Non-Methylated Benzimidazole Analog

The presence of 5,7-dimethyl substituents on the benzimidazole core increases the computed octanol-water partition coefficient (XLogP3) to 3.3 for the target compound [1], compared with a predicted XLogP3 of approximately 2.5 for the non-methylated 2-(2,4-dimethoxyphenyl)-1H-benzimidazole (CAS 143426-41-9) . The target compound also retains one hydrogen bond donor and three hydrogen bond acceptors, whereas the non-methylated analog maintains the same HBD/HBA counts but has lower lipophilicity. The methyl groups further increase molecular volume without adding rotatable bonds, which can positively influence membrane permeability and binding to hydrophobic protein pockets.

ADME Prediction Physicochemical Profiling Lead Optimization

Purity Benchmarking Against Closest Commercial Isomer

The target compound is routinely available from multiple vendors at a minimum purity of 95% (CAS 1551141-71-9) , while the closest positional isomer, 2-(2,3-dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole (CAS 1548290-33-0), is more commonly listed at 95% purity but with fewer independent supplier verifications and a more limited analytical characterization package . Ensuring ≥95% purity with documented QC reduces the risk of introducing confounding impurities that could produce false positives or negatives in sensitive biochemical and cell-based assays.

Compound Management Assay Quality Control Chemical Procurement

Class-Level Differentiation: 2,4-Dimethoxy Substitution Motif Favored in Kinase and LSD1 Inhibitor Chemotypes

The 2,4-dimethoxyphenyl substitution pattern appears in multiple patent-disclosed kinase inhibitor and LSD1 inhibitor benzimidazole series, whereas the 2,3- and 3,4-dimethoxy isomers are less frequently exemplified as active chemotypes in the same target families [1][2]. Although direct IC₅₀ data for the specific 5,7-dimethyl analog are not publicly available, the recurrent selection of the 2,4-dimethoxy motif in optimized leads suggests a favorable steric and electronic complementarity to target active sites that the isomeric dimethoxy arrangements do not equivalently provide.

Kinase Inhibition Epigenetics Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole


Reaction-Specific Conformational Stabilization in Structure-Based Drug Design

When crystallographic or cryo-EM studies require a benzimidazole ligand with a defined torsional geometry that differs from the near-planar 2,3-dimethoxy isomer and the highly twisted 3,4-isomer, the intermediate torsion angle of the 2,4-dimethoxy substitution pattern provides a distinct conformational state for probing binding pocket shape complementarity. Computational evidence demonstrates that the 2,4-dimethoxy isomer occupies a unique region of the torsional landscape (range 9.7°–47.8° across the series) , making it the appropriate selection for SAR-by-crystallography campaigns.

Cell-Based Assays Requiring Enhanced Membrane Partitioning Over Non-Methylated Benzimidazoles

For cellular target engagement or phenotypic screening assays where passive membrane permeability is a critical parameter, the 5,7-dimethyl substitution raises computed XLogP3 to 3.3 versus ~2.5 for the non-methylated 2-(2,4-dimethoxyphenyl)-1H-benzimidazole [1]. This lipophilicity enhancement, achieved without increasing hydrogen bond donor count or introducing additional metabolic liabilities, makes the 5,7-dimethylated scaffold a superior choice when intracellular target access is a known bottleneck.

Medicinal Chemistry Hit Expansion in LSD1 and Kinase Programs

The 2,4-dimethoxyphenyl benzimidazole scaffold is explicitly exemplified in LSD1 inhibitor patents (e.g., US 9,556,170) and kinase inhibitor patents, where the 2,4-dimethoxy motif recurrs among active analogs [1]. Researchers expanding a hit from one of these patent families should procure the 5,7-dimethylated 2,4-dimethoxy isomer to maintain SAR continuity with the patent exemplars, avoiding the 2,3- or 3,4-dimethoxy isomers that are either absent or under-represented in the same patent disclosures.

Cross-Laboratory Reproducibility Studies Requiring Verified High-Purity Benchmark Compound

When multi-center reproducibility of biochemical or cell-based assay results is required, the target compound's availability from multiple independent suppliers at ≥95% purity with documented QC reduces the risk of batch-to-batch or inter-laboratory variability attributable to impurity profiles. This contrasts with the more limited multi-supplier availability of the 2,3-dimethoxy isomer, positioning the 2,4-dimethoxy compound as the more reliable standard for collaborative studies.

Quote Request

Request a Quote for 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.